molecular formula C9H7FO2 B1374400 2-(2-Fluorophenyl)prop-2-enoic acid CAS No. 1225870-67-6

2-(2-Fluorophenyl)prop-2-enoic acid

Cat. No. B1374400
M. Wt: 166.15 g/mol
InChI Key: NQJKTIJKWVEFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)prop-2-enoic acid, also known as fluoroacrylic acid, is a chemical compound with the molecular formula C9H7FO2 and a molecular weight of 166.15 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for 2-(2-Fluorophenyl)prop-2-enoic acid is 1S/C9H7FO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-5H,1H2,(H,11,12) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-(2-Fluorophenyl)prop-2-enoic acid is a powder that is stored at room temperature . It has a molecular weight of 166.15 .

Scientific Research Applications

Photoalignment in Nematic Liquid Crystals

A study by Hegde et al. (2013) explored the use of derivatives of prop-2-enoates, including fluorinated compounds similar to 2-(2-Fluorophenyl)prop-2-enoic acid, for the photoalignment of nematic liquid crystals. These materials, due to their structural features, can effectively influence the alignment of liquid crystals, which is crucial for liquid crystal display (LCD) technology. The presence of fluorinated substituents was found to enhance photoalignment performance (Hegde, Ata Alla, Matharu, & Komitov, 2013).

Synthesis and Analysis of Derivatives

Kotteswaran et al. (2016) synthesized a derivative of prop-2-enoic acid, specifically 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid, which was analyzed for its structural and electronic properties. This research contributes to the understanding of the chemical characteristics of prop-2-enoic acid derivatives, which can be relevant for various chemical applications (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Crystal Structure and Spectroscopic Studies

Venkatesan et al. (2016) conducted a study on (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, focusing on its crystal structure and spectroscopic properties. This research provides insights into the molecular and crystal structures of such compounds, which can be crucial for understanding their reactivity and potential applications in materials science (Venkatesan et al., 2016).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(2-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-5H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJKTIJKWVEFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorophenyl)prop-2-enoic acid
Reactant of Route 2
2-(2-Fluorophenyl)prop-2-enoic acid
Reactant of Route 3
2-(2-Fluorophenyl)prop-2-enoic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Fluorophenyl)prop-2-enoic acid
Reactant of Route 5
2-(2-Fluorophenyl)prop-2-enoic acid
Reactant of Route 6
2-(2-Fluorophenyl)prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.